molecular formula C9H15FO3 B3109306 Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate CAS No. 1715034-50-6

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B3109306
CAS No.: 1715034-50-6
M. Wt: 190.21
InChI Key: ZPJBXIBMCBUPIT-CSMHCCOUSA-N
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Description

This compound is also known by its IUPAC name, Ethyl (1R,3S,4S)-3-hydroxy-4- ( { [ (2-methyl-2-propanyl)oxy]carbonyl}amino)cyclohexanecarboxylate . It has a molecular formula of C14H25NO5 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexane ring with hydroxy, amino, and carboxylate functional groups .


Physical and Chemical Properties Analysis

This compound has an average mass of 287.352 Da and a monoisotopic mass of 287.173279 Da . More detailed physical and chemical properties were not available in the sources I found .

Scientific Research Applications

Synthesis and Application in Attractants

Ethyl (1R,2R,5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a related compound, has been shown to be a potent attractant for the Mediterranean fruit fly. Its stereoselective synthesis involved key steps like asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).

Role in Synthesis of Fluoren-9-ones

Another similar compound, ethyl cyclohexene-1-carboxylate, reacts with aromatic substrates to produce fluoren-9-ones, valuable in various chemical applications (Ramana & Potnis, 1993).

Importance in Medicinal Chemistry

Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was synthesized for the first time, proving its potential in medicinal chemistry. Its structure was confirmed by X-ray analysis, highlighting its significance in the development of novel chemical entities (Kurbanova et al., 2019).

Application in Total Synthesis

Ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexane-carboxylate, another similar molecule, was used in the efficient total synthesis of (+)-sporogen-AO 1, showcasing its utility in complex organic synthesis (Kitahara, Kurata, & Mori, 1988).

Utilization in Crystal Structure Analysis

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized through various analytical techniques, including X-ray diffraction, demonstrating its importance in structural analysis and material science (Sapnakumari et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

Future Directions

As for future directions, it’s hard to say without more specific information about the use and study of this compound .

Properties

IUPAC Name

ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBXIBMCBUPIT-CSMHCCOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 2
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 3
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 4
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 5
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 6
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

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